![molecular formula C17H16N2O3 B7960427 METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE](/img/structure/B7960427.png)
METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE
描述
准备方法
Synthetic Routes and Reaction Conditions
METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE can be synthesized through the esterification of bendazac with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include refluxing the mixture of bendazac and methanol in the presence of the acid catalyst until the esterification is complete. The product is then purified through techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of bendazac methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process. Industrial methods may also incorporate purification steps such as distillation and crystallization to ensure the high purity of the final product.
化学反应分析
Types of Reactions
METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield bendazac and methanol.
Oxidation: It can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Bendazac and methanol.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its potential effects on protein denaturation and aggregation.
Medicine: Investigated for its anti-inflammatory and anti-cataract properties. It has shown potential in delaying the progression of cataracts by inhibiting the denaturation of lens proteins.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
作用机制
METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE exerts its effects primarily by inhibiting the denaturation of proteins. This action is particularly useful in managing and delaying the progression of cataracts. The compound interacts with lens proteins, preventing their aggregation and maintaining lens transparency. Additionally, bendazac methyl ester exhibits anti-inflammatory properties by inhibiting the synthesis and release of pro-inflammatory mediators such as prostaglandins. This is achieved through the modulation of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins from arachidonic acid .
相似化合物的比较
Similar Compounds
Bendazac: The parent compound of bendazac methyl ester, known for its anti-inflammatory and anti-cataract properties.
Methyl benzoate: An ester with similar structural features but different applications, primarily used in fragrances and as a solvent.
Ethyl benzoate: Another ester with similar structural characteristics, used in the flavor and fragrance industry.
Uniqueness
METHYL2-[(1-BENZYLINDAZOL-3-YL)OXY]ACETATE is unique due to its specific interaction with lens proteins and its potential therapeutic applications in treating cataracts and inflammatory conditions. Unlike other esters, it has a distinct mechanism of action that involves the inhibition of protein denaturation and aggregation, making it particularly valuable in ophthalmology and anti-inflammatory research .
属性
IUPAC Name |
methyl 2-(1-benzylindazol-3-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-16(20)12-22-17-14-9-5-6-10-15(14)19(18-17)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMVOBYUTWCDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


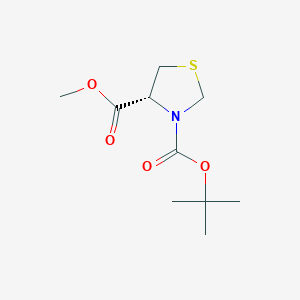
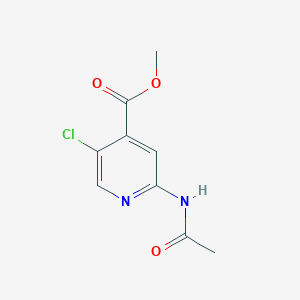
![Methyl (2S,3R)-3-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B7960363.png)
![5-Tert-butyl 1-methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate](/img/structure/B7960373.png)
![1-Methyl 4-prop-2-EN-1-YL (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B7960382.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-(3-nitrocarbamimidamido)pentanoate](/img/structure/B7960384.png)
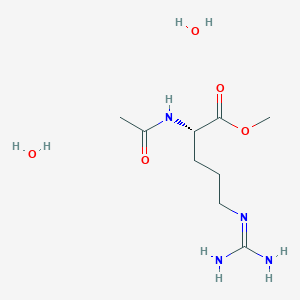
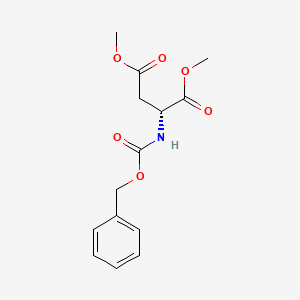
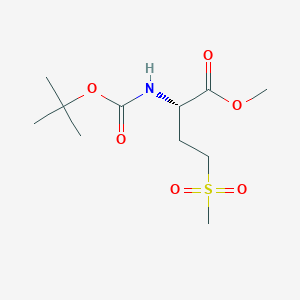
![Methyl (2R)-2-amino-3-[(3-hydroxypropyl)sulfanyl]propanoate](/img/structure/B7960410.png)
![Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B7960417.png)
![Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate](/img/structure/B7960421.png)
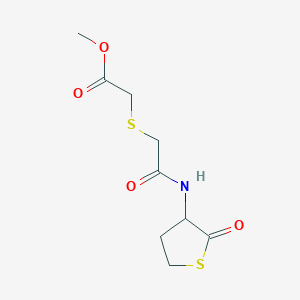
![1-Tert-butyl 5-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioate](/img/structure/B7960439.png)
